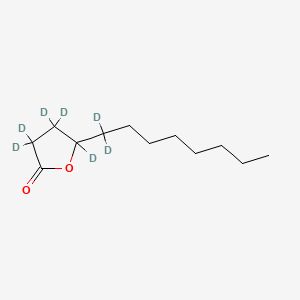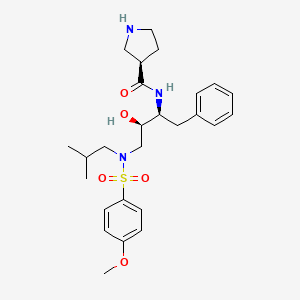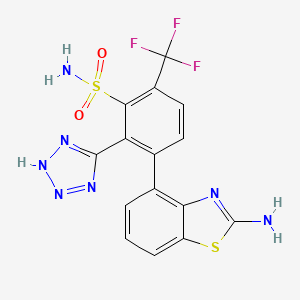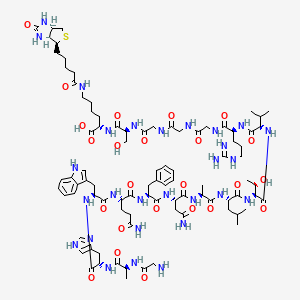
Hyaluronan-binding peptide, biotin labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyaluronan-binding peptide, biotin labeled, is a specialized peptide that binds to hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of tissues. This peptide is biotinylated through a C-terminal GGGSK linker, which allows for easy detection and quantification in various assays. Hyaluronan plays a crucial role in numerous physiological processes, including cell adhesion, wound healing, and tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hyaluronan-binding peptide, biotin labeled, involves several steps. Initially, the peptide is synthesized using solid-phase peptide synthesis (SPPS). The biotinylation is achieved by coupling biotin to the peptide through a C-terminal GGGSK linker. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this peptide typically involves large-scale SPPS, followed by biotinylation and purification. The process is optimized to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Hyaluronan-binding peptide, biotin labeled, primarily undergoes biotinylation reactions. The biotinylation process involves the formation of an amide bond between the biotin molecule and the peptide. This reaction is typically carried out under mild conditions to preserve the integrity of the peptide .
Common Reagents and Conditions
The biotinylation reaction uses biotin-N-hydroxysuccinimide (NHS) ester as the biotinylating agent. The reaction is carried out in an aqueous buffer at a slightly alkaline pH (around 8.0) to facilitate the formation of the amide bond. The reaction is usually performed at room temperature and monitored using HPLC .
Major Products Formed
The primary product of the biotinylation reaction is the biotin-labeled peptide. This product is then purified to remove any unreacted biotin or peptide, resulting in a highly pure this compound .
Scientific Research Applications
Hyaluronan-binding peptide, biotin labeled, has a wide range of applications in scientific research:
Chemistry: It is used in various assays to detect and quantify hyaluronan in biological samples.
Medicine: It has potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: The peptide is used in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of hyaluronan-binding peptide, biotin labeled, involves its high affinity binding to hyaluronan. The peptide binds to specific sites on the hyaluronan molecule, blocking its interaction with cell surface receptors such as CD44. This inhibition can modulate various cellular processes, including cell proliferation, migration, and adhesion .
Comparison with Similar Compounds
Similar Compounds
Hyaluronic Acid Binding Protein, Bovine Nasal Cartilage, Biotinylated: This compound also binds to hyaluronan and is used in similar applications, such as ELISA and histochemistry.
Hyaluronan-binding peptide, non-biotinylated: This peptide binds to hyaluronan but lacks the biotin label, making it less suitable for detection and quantification assays.
Uniqueness
The biotin label on hyaluronan-binding peptide, biotin labeled, provides a significant advantage in detection and quantification assays. The biotin-streptavidin interaction is highly specific and strong, allowing for sensitive and accurate measurements. This makes the biotin-labeled peptide particularly useful in research and diagnostic applications .
Properties
Molecular Formula |
C89H134N28O24S |
|---|---|
Molecular Weight |
2012.3 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H134N28O24S/c1-44(2)30-57(109-76(128)47(6)104-79(131)61(34-66(92)121)113-80(132)58(31-49-18-9-8-10-19-49)111-78(130)55(26-27-65(91)120)106-81(133)59(32-50-36-98-53-21-12-11-20-52(50)53)112-82(134)60(33-51-37-95-43-102-51)110-75(127)46(5)103-68(123)35-90)83(135)116-73(48(7)119)86(138)115-72(45(3)4)85(137)107-54(23-17-29-97-88(93)94)77(129)101-39-70(125)99-38-69(124)100-40-71(126)105-62(41-118)84(136)108-56(87(139)140)22-15-16-28-96-67(122)25-14-13-24-64-74-63(42-142-64)114-89(141)117-74/h8-12,18-21,36-37,43-48,54-64,72-74,98,118-119H,13-17,22-35,38-42,90H2,1-7H3,(H2,91,120)(H2,92,121)(H,95,102)(H,96,122)(H,99,125)(H,100,124)(H,101,129)(H,103,123)(H,104,131)(H,105,126)(H,106,133)(H,107,137)(H,108,136)(H,109,128)(H,110,127)(H,111,130)(H,112,134)(H,113,132)(H,115,138)(H,116,135)(H,139,140)(H4,93,94,97)(H2,114,117,141)/t46-,47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
InChI Key |
DCKNGTPVHPHRKS-PGBNOVPTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



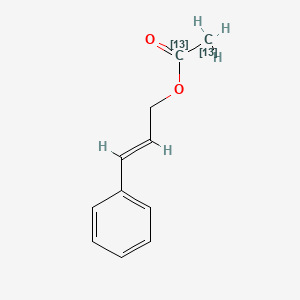


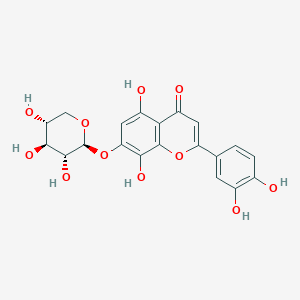
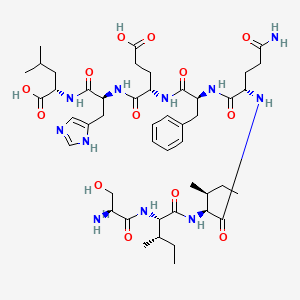
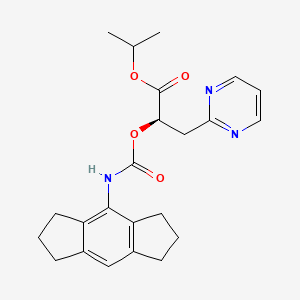
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
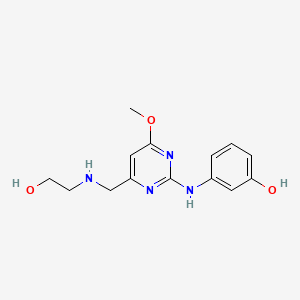
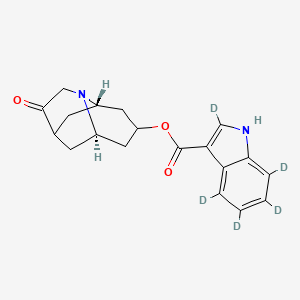
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
